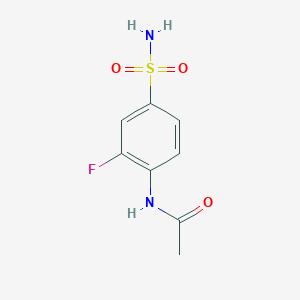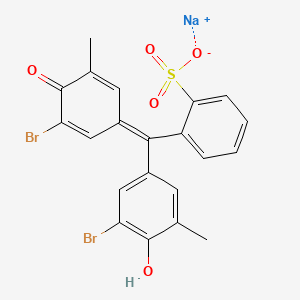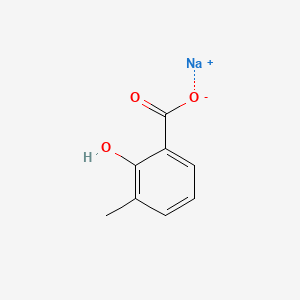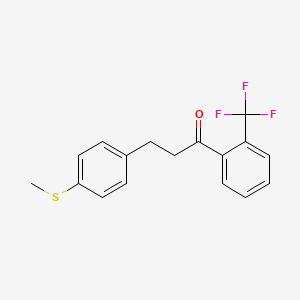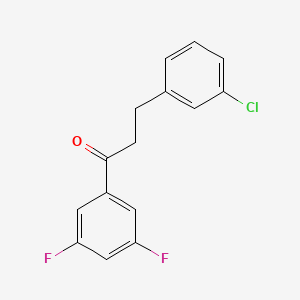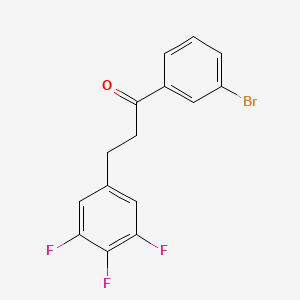
3'-Bromo-3-(3,4,5-trifluorophenyl)propiophenone
Descripción general
Descripción
3-Bromo-3-(3,4,5-trifluorophenyl)propiophenone is an organic compound belonging to the class of propiophenones. It is a colorless solid that is soluble in organic solvents such as chloroform and ether. 3-Bromo-3-(3,4,5-trifluorophenyl)propiophenone is a versatile building block for a variety of organic compounds and has been used in the synthesis of a wide range of organic molecules. This compound has a wide range of applications in scientific research and in the laboratory.
Aplicaciones Científicas De Investigación
1. Antipathogenic Activity and Therapeutic Applications
- Thiourea derivatives, including those related to 3'-Bromo-3-(3,4,5-trifluorophenyl)propiophenone, have been synthesized and tested for interaction with bacterial cells. These derivatives demonstrate significant antipathogenic activity, especially against Pseudomonas aeruginosa and Staphylococcus aureus, indicating potential as novel anti-microbial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).
2. Enzyme Inhibition for Drug Development
- Bromophenol derivatives, including those structurally similar to this compound, have shown inhibitory effects on the human cytosolic carbonic anhydrase II enzyme. Such inhibition suggests potential in developing therapeutic agents for conditions like glaucoma, epilepsy, gastric and duodenal ulcers, neurological disorders, or osteoporosis (Balaydın et al., 2012).
3. Radical Scavenging and Antioxidant Properties
- Certain bromophenols structurally related to this compound have been identified as having significant DPPH radical-scavenging activity. This indicates potential applications in developing antioxidant compounds for therapeutic or industrial purposes (Li et al., 2007).
4. Material Science and Photostability Enhancement
- The fluorination of bromophenol compounds has been studied for enhancing photostability and improving spectroscopic properties of materials. Such chemical modifications can significantly impact the development of novel materials for various technological applications (Woydziak, Fu, & Peterson, 2012).
5. Biochemical Interactions and Therapeutic Potentials
- Compounds similar to this compound have been synthesized and studied for their interaction with DNA, Urease inhibition, and antioxidant potential. These interactions highlight the potential of these compounds in drug discovery, including their roles in addressing biochemical pathways relevant to disease mechanisms (Rasool et al., 2021).
Safety and Hazards
Mecanismo De Acción
Mode of Action
Based on its structural similarity to other propiophenones, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .
Result of Action
The molecular and cellular effects of 3’-Bromo-3-(3,4,5-trifluorophenyl)propiophenone’s action are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s solubility, stability, and interactions with its targets . .
Análisis Bioquímico
Biochemical Properties
3’-Bromo-3-(3,4,5-trifluorophenyl)propiophenone plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. The compound’s bromine and trifluoromethyl groups contribute to its reactivity and binding affinity. For instance, it may interact with cytochrome P450 enzymes, affecting their catalytic activity and altering metabolic pathways .
Cellular Effects
The effects of 3’-Bromo-3-(3,4,5-trifluorophenyl)propiophenone on various cell types and cellular processes are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may modulate the activity of kinases and phosphatases, leading to changes in phosphorylation states and downstream signaling events. Additionally, it can affect the expression of genes involved in metabolic processes, thereby altering cellular energy balance .
Molecular Mechanism
At the molecular level, 3’-Bromo-3-(3,4,5-trifluorophenyl)propiophenone exerts its effects through specific binding interactions with biomolecules. It may act as an inhibitor or activator of enzymes, depending on the context. The compound’s bromine and trifluoromethyl groups enable it to form strong interactions with active sites of enzymes, leading to changes in their activity. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3’-Bromo-3-(3,4,5-trifluorophenyl)propiophenone can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to a decrease in its activity. Long-term exposure to the compound can result in sustained changes in cellular processes, including alterations in gene expression and metabolic pathways .
Dosage Effects in Animal Models
The effects of 3’-Bromo-3-(3,4,5-trifluorophenyl)propiophenone vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and improving metabolic function. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects.
Metabolic Pathways
3’-Bromo-3-(3,4,5-trifluorophenyl)propiophenone is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, the compound may affect the activity of enzymes involved in the breakdown and synthesis of fatty acids, leading to changes in lipid metabolism. Additionally, it can modulate the levels of key metabolites, such as glucose and amino acids, thereby impacting overall metabolic homeostasis.
Propiedades
IUPAC Name |
1-(3-bromophenyl)-3-(3,4,5-trifluorophenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrF3O/c16-11-3-1-2-10(8-11)14(20)5-4-9-6-12(17)15(19)13(18)7-9/h1-3,6-8H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMSNRUSPVACORU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)CCC2=CC(=C(C(=C2)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90645005 | |
| Record name | 1-(3-Bromophenyl)-3-(3,4,5-trifluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90645005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898777-86-1 | |
| Record name | 1-Propanone, 1-(3-bromophenyl)-3-(3,4,5-trifluorophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898777-86-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-Bromophenyl)-3-(3,4,5-trifluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90645005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


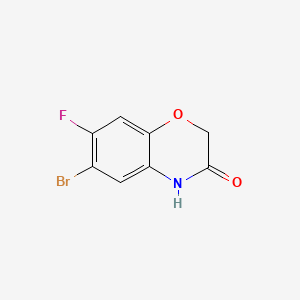
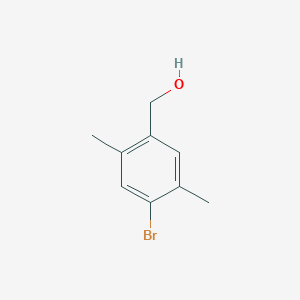


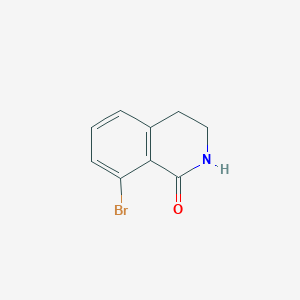

![benzyl (1S,5S)-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B1343464.png)
